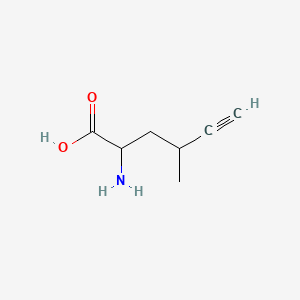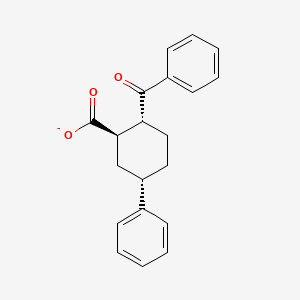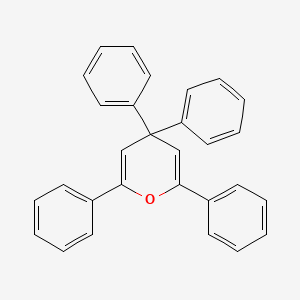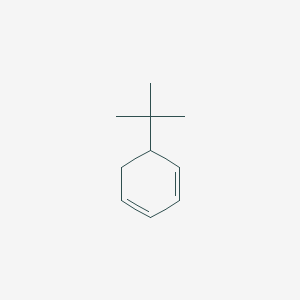
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexadiene, where a tert-butyl group is attached to the fifth carbon of the cyclohexadiene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,3-cyclohexadiene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halides and nucleophiles
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Cyclohexane derivatives
Substitution: Functionalized cyclohexadiene derivatives
Aplicaciones Científicas De Investigación
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclohexadiene: A simpler derivative without the tert-butyl group.
1,3-Cyclopentadiene, 5-(1,1-dimethylethyl)-: A similar compound with a five-membered ring instead of a six-membered ring.
3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-: A compound with additional functional groups and different substitution patterns.
Uniqueness
1,3-Cyclohexadiene, 5-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propiedades
Número CAS |
35776-65-9 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
5-tert-butylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-7,9H,8H2,1-3H3 |
Clave InChI |
IRKKODBXEDEMMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


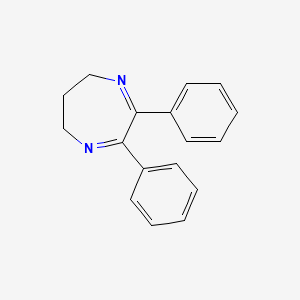
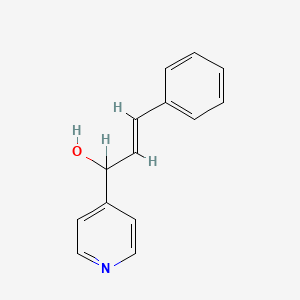
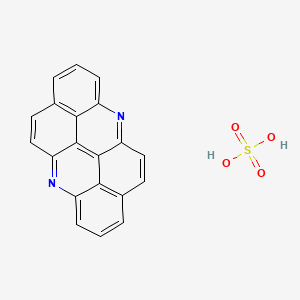
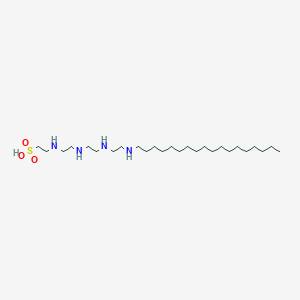

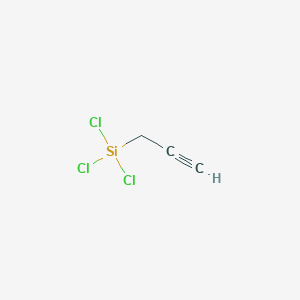

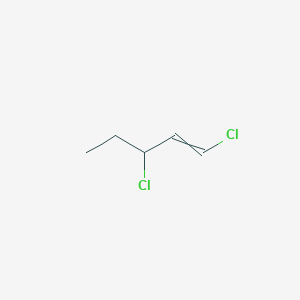
![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)

